molecular formula C14H16OS2 B14324483 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one CAS No. 112146-02-8

2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one

Cat. No.: B14324483
CAS No.: 112146-02-8
M. Wt: 264.4 g/mol
InChI Key: ZKRJPXMXBHHIBG-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a benzodithiol ring fused to a cycloheptanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a benzodithiol precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodithiol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodithiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one involves its interaction with molecular targets, which can include enzymes or receptors. The benzodithiol ring may interact with thiol groups in proteins, leading to modulation of their activity. The cycloheptanone moiety can also play a role in binding to specific sites on target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-Benzodithiol-2-yl)cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of cycloheptane.

    2-(2H-1,3-Benzodithiol-2-yl)cyclopentan-1-one: Contains a cyclopentane ring.

    2-(2H-1,3-Benzodithiol-2-yl)cyclooctan-1-one: Features a cyclooctane ring.

Uniqueness

2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

112146-02-8

Molecular Formula

C14H16OS2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-benzodithiol-2-yl)cycloheptan-1-one

InChI

InChI=1S/C14H16OS2/c15-11-7-3-1-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h4-5,8-10,14H,1-3,6-7H2

InChI Key

ZKRJPXMXBHHIBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2SC3=CC=CC=C3S2

Origin of Product

United States

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